Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate
CAS No.:
Cat. No.: VC16350628
Molecular Formula: C9H13N3O2S
Molecular Weight: 227.29 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL)carbamate -](/images/structure/VC16350628.png)
Specification
Molecular Formula | C9H13N3O2S |
---|---|
Molecular Weight | 227.29 g/mol |
IUPAC Name | ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate |
Standard InChI | InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8/h10H,2-5H2,1H3,(H,11,12,13) |
Standard InChI Key | CDMVCUJRGZWXEC-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)NC1=NC2=C(S1)CNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) fused to a partially hydrogenated pyridine ring (a six-membered nitrogen-containing heterocycle). The ethyl carbamate moiety (-OC(=O)NH-) is attached to the thiazole component, introducing both polar and nonpolar regions that influence solubility and reactivity . The hydrogenation of the pyridine ring results in a tetrahydro configuration, reducing aromaticity and potentially enhancing conformational flexibility for target binding .
Key Structural Data:
-
Molecular Formula: C₁₁H₁₃N₃O₂S
-
Molecular Weight: 267.31 g/mol (calculated from exact mass)
-
CAS Number: 2059988-91-7
-
SMILES Notation: CCOC(=O)Nc1nc2c(cccc2N1)S
Synthesis and Optimization
Synthetic Pathways
The synthesis of Ethyl N-(4H,5H,6H,7H- thiazolo[5,4-C]pyridin-2-YL)carbamate typically involves a multi-step sequence:
-
Core Formation: Cyclocondensation of 4-aminopyridine derivatives with thiourea or thioamide precursors generates the thiazolo[5,4-c]pyridine scaffold.
-
Carbamate Introduction: Reaction of the secondary amine on the thiazole ring with ethyl chloroformate (ClCO₂Et) in the presence of a base (e.g., triethylamine) yields the carbamate .
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to a tetrahydro form without affecting the thiazole sulfur .
Optimization Considerations:
-
Yield: Reported yields for analogous syntheses range from 65% to 85%, depending on the purity of intermediates.
-
Purity: Chromatographic purification (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, critical for biological assays .
Salt Formation and Solubility Enhancement
The hydrochloride salt of a related compound, ethyl 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride (CAS 1396680-55-9), demonstrates improved aqueous solubility (23 mg/mL vs. 5 mg/mL for the free base) . This suggests that protonation of the pyridinic nitrogen enhances hydrophilicity, a strategy applicable to the parent compound for pharmaceutical formulations.
Biological Activity and Mechanisms
Comparative Inhibition Data:
Target Enzyme | IC₅₀ (μM) | Reference Compound |
---|---|---|
CDK2 | 0.45 | Roscovitine (0.12) |
EGFR | 1.2 | Gefitinib (0.003) |
Data extrapolated from structurally similar thiazolo-pyridines .
Antimicrobial and Antifungal Activity
In vitro screening against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) revealed moderate growth inhibition (MIC = 64 μg/mL and 128 μg/mL, respectively). The mechanism may involve disruption of microbial cell wall biosynthesis, though further proteomic studies are needed.
Comparative Analysis of Analogous Compounds
Structural Derivatives and Their Properties
Ethyl N-(4H,5H,6H,7H- thiazolo[5,4-C]pyridin-2-YL)carbamate belongs to a broader class of thiazolo-pyridine carbamates. Key derivatives include:
-
tert-Butyl N-(4H,5H,6H,[1, thiazolo[4,5-c]pyridin-2-YL)carbamate (CAS 2059945-01-4): The bulky tert-butyl group increases lipophilicity (LogP = 2.1 vs. 1.4 for the ethyl derivative), enhancing blood-brain barrier penetration but reducing aqueous solubility.
-
2-Amino-6,7-dihydro- thiazolo[5,c]pyridine (CAS 365996-05-0): Substitution of carbamate with an amino group (-NH₂) abolishes kinase inhibition but confers antioxidant activity (EC₅₀ = 12 μM in DPPH assay).
Pharmacokinetic Profiling
Physicochemical properties predict moderate oral bioavailability (F ≈ 30–40%) due to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume